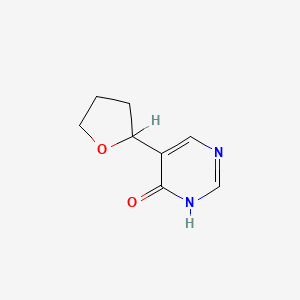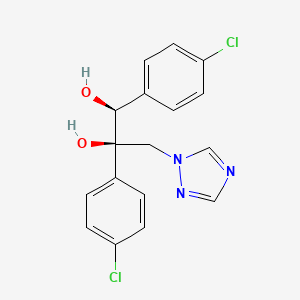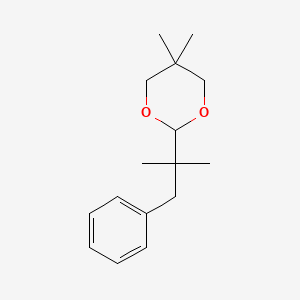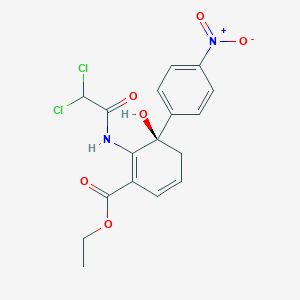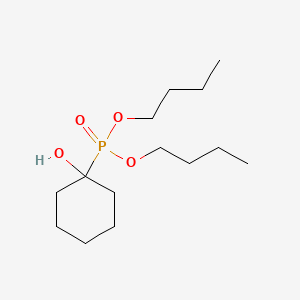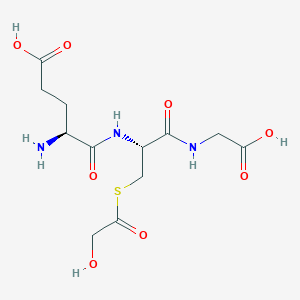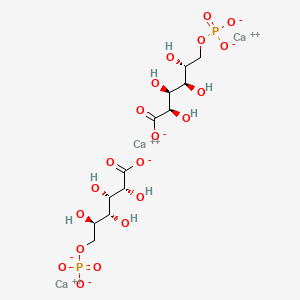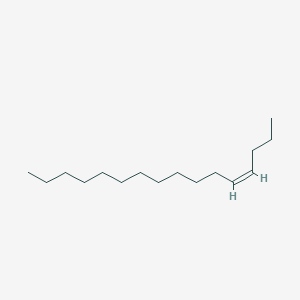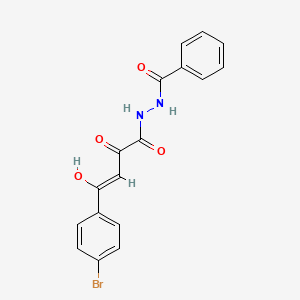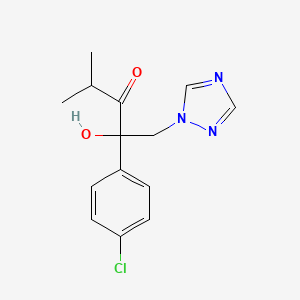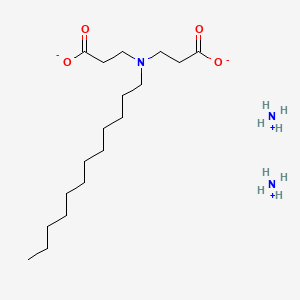
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is a quaternary ammonium compound with a unique structure that combines a long hydrophobic dodecyl chain with a hydrophilic carboxyethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate typically involves the reaction of dodecylamine with beta-alanine in the presence of a carboxyethylating agent such as 3-chloropropionic acid. The reaction is carried out in an aqueous solution with sodium hydroxide as a catalyst. The resulting product is then quaternized using an appropriate alkylating agent, such as 2,3-epoxypropyl trialkyl ammonium chloride, under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Wirkmechanismus
The mechanism of action of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate involves its interaction with cell membranes. The long hydrophobic dodecyl chain integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The carboxyethyl group enhances its solubility and interaction with polar molecules, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-trimethyl chitosan: A quaternary ammonium compound with similar surfactant properties.
N-[(2-hydroxy-3-trimethyl ammonium) propyl] chitosan: Another quaternary ammonium compound used for its antimicrobial and solubility-enhancing properties.
Uniqueness
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is unique due to its specific combination of a long hydrophobic chain and a hydrophilic carboxyethyl group. This structure provides it with excellent surfactant properties and makes it highly effective in disrupting cell membranes, which is not as pronounced in other similar compounds .
Eigenschaften
CAS-Nummer |
94023-57-1 |
|---|---|
Molekularformel |
C18H41N3O4 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
diazanium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate |
InChI |
InChI=1S/C18H35NO4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;;/h2-16H2,1H3,(H,20,21)(H,22,23);2*1H3 |
InChI-Schlüssel |
OEYISMOCJILKRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


